methyl 5-[(1H-pyrazol-1-yl)methyl]furan-3-carboxylate
CAS No.: 2253640-30-9
Cat. No.: VC4772214
Molecular Formula: C10H10N2O3
Molecular Weight: 206.201
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2253640-30-9 |
|---|---|
| Molecular Formula | C10H10N2O3 |
| Molecular Weight | 206.201 |
| IUPAC Name | methyl 5-(pyrazol-1-ylmethyl)furan-3-carboxylate |
| Standard InChI | InChI=1S/C10H10N2O3/c1-14-10(13)8-5-9(15-7-8)6-12-4-2-3-11-12/h2-5,7H,6H2,1H3 |
| Standard InChI Key | OCVCUQYXANAPNJ-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=COC(=C1)CN2C=CC=N2 |
Introduction
Molecular Formula and Weight
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Molecular Formula: CHNO
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Molecular Weight: 206.20 g/mol
Structural Representation
The compound's structure can be represented as follows:
textO || C - C - O - CH3 | | N C | | C1 C2 | | HN H
IUPAC Name
The IUPAC name for this compound is methyl 5-[(1H-pyrazol-1-yl)methyl]furan-3-carboxylate.
Synthesis Methods
The synthesis of methyl 5-[(1H-pyrazol-1-yl)methyl]furan-3-carboxylate typically involves several organic reactions, particularly focusing on nucleophilic substitution and alkylation processes.
General Synthesis Steps
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Starting Materials: Furan derivatives and pyrazole derivatives.
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Reagents Used: Common reagents include dimethyl sulfoxide (DMSO) and potassium hydroxide (KOH).
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Procedure:
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The furan derivative is treated with a pyrazole derivative under basic conditions.
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The reaction mixture is then refluxed to facilitate the formation of the desired product.
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Purification is usually achieved through crystallization or chromatography.
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Yield and Purity
The synthesis often yields high-purity compounds, confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Pharmacological Activities
Research indicates that pyrazole derivatives, including methyl 5-[(1H-pyrazol-1-yl)methyl]furan-3-carboxylate, exhibit a range of biological activities:
Potential Applications
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Antimicrobial Activity: Some studies suggest that compounds with similar structures may possess antibacterial properties.
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Anti-inflammatory Effects: Pyrazole derivatives are often explored for their potential in reducing inflammation.
Mechanism of Action
While specific mechanisms for this compound are still under investigation, it is hypothesized that its activity may involve the modulation of enzyme systems or interference with cellular signaling pathways.
Analytical Techniques
To assess the purity and stability of methyl 5-[(1H-pyrazol-1-yl)methyl]furan-3-carboxylate, several analytical techniques are employed:
| Technique | Purpose |
|---|---|
| High Performance Liquid Chromatography (HPLC) | Assess purity and stability over time |
| NMR Spectroscopy | Confirm structural integrity |
| Mass Spectrometry (MS) | Determine molecular weight |
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